molecular formula C10H12O3 B6279990 (R)-2-(3-methoxyphenyl)propanoic acid CAS No. 127641-45-6

(R)-2-(3-methoxyphenyl)propanoic acid

Cat. No.: B6279990
CAS No.: 127641-45-6
M. Wt: 180.2
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Description

®-2-(3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H12O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the class of aromatic carboxylic acids and is characterized by the presence of a methoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of microbial biotransformations. For example, the oxidation of racemic 2-methyl-3-phenyl-1-propanol with acetic acid bacteria can yield ®-2-(3-methoxyphenyl)propanoic acid . Another method involves the enantioselective hydrolysis of racemic 2-methyl-3-phenylpropionic acid using specific bacteria and yeasts .

Industrial Production Methods

In industrial settings, the production of ®-2-(3-methoxyphenyl)propanoic acid often involves the use of chemical catalysts and optimized reaction conditions to ensure high yield and purity. The use of hydrogen bromide and boron tribromide as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols, which can be further transformed into ®-2-(3-methoxyphenyl)propanoic acid .

Chemical Reactions Analysis

Types of Reactions

®-2-(3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitriles, and esters are used in substitution reactions, often in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

®-2-(3-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ®-2-(3-methoxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(3-methoxyphenyl)propanoic acid is unique due to its specific chiral configuration and the presence of a methoxy group on the benzene ring. This configuration can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

127641-45-6

Molecular Formula

C10H12O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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